molecular formula C11H14O3 B14499665 2-(4-Methyl-1,3-dioxan-2-yl)phenol CAS No. 64866-42-8

2-(4-Methyl-1,3-dioxan-2-yl)phenol

Cat. No.: B14499665
CAS No.: 64866-42-8
M. Wt: 194.23 g/mol
InChI Key: YMYFVMWHXPCQME-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-dioxan-2-yl)phenol (CAS 6329-01-7) is a phenolic compound featuring a 1,3-dioxane ring substituted with a methyl group at the 4-position and a phenol group at the 2-position. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . Key physical properties include a boiling point of 352.4°C and a logP value of 2.22, indicating moderate lipophilicity . The compound is commonly referred to as vanillin 1,3-butylene glycol acetal, highlighting its role as a stabilized derivative of vanillin used in fragrance formulations . The six-membered 1,3-dioxane ring adopts a chair conformation, influencing its stereoelectronic properties and intermolecular interactions .

Properties

CAS No.

64866-42-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3

InChI Key

YMYFVMWHXPCQME-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-dioxan-2-yl)phenol can be achieved through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The phenol group can then be introduced through nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and π-π interactions, while the 1,3-dioxane ring provides steric hindrance and stability . These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Key Differences and Trends:

Ring Size and Stability: The 6-membered dioxane ring in the target compound provides greater conformational flexibility (chair vs. envelope conformations) compared to the 5-membered dioxolane analogs. This affects thermal stability and solubility .

Substituent Effects :

  • Methoxy (68527-74-2) and ethoxy (68527-76-4) groups alter electronic properties and steric bulk, influencing binding to olfactory receptors .
  • The methyl group on the dioxane/dioxolane ring enhances lipophilicity, impacting diffusion rates in topical formulations .

Applications :

  • Vanillin acetals (e.g., 6329-01-7, 68527-74-2) are prized in perfumery for their prolonged scent release compared to free vanillin, which is prone to oxidation .
  • Ethoxy-substituted analogs (e.g., 68527-76-4) may offer distinct olfactory profiles due to altered polarity .

Research Findings

  • Crystal Structures: Derivatives like (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol exhibit intramolecular N-H···O hydrogen bonds, stabilizing the Schiff base structure .
  • Thermal Properties : The higher boiling point of 6329-01-7 (352.4°C) compared to dioxolane analogs suggests stronger intermolecular forces due to the larger ring .

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